molecular formula C8H12N4O B1603518 2-Morpholin-4-YL-pyrimidin-4-ylamine CAS No. 18215-94-6

2-Morpholin-4-YL-pyrimidin-4-ylamine

Cat. No.: B1603518
CAS No.: 18215-94-6
M. Wt: 180.21 g/mol
InChI Key: GDOXYFGOHDJZOD-UHFFFAOYSA-N
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Description

2-Morpholin-4-YL-pyrimidin-4-ylamine is a pyrimidine-based compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a morpholine ring attached to a pyrimidine core, which contributes to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

2-Morpholin-4-YL-pyrimidin-4-ylamine has been identified as an inhibitor of DNA-dependent protein kinase . This suggests that it interacts with this enzyme, potentially altering its function and influencing biochemical reactions within the cell.

Cellular Effects

. This can lead to cell cycle arrest in G2/M or induction of cell death across multiple cell lines .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It has been suggested that it binds to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . This binding could potentially disrupt the function of tubulin, a key protein involved in cell division.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown to cause mitotic arrest and cell death in colchicine-resistant cells .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-known. It is likely that it interacts with enzymes involved in the metabolism of DNA-dependent protein kinases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar compounds are poor substrates for P-gp multi-drug resistance pumps .

Preparation Methods

The synthesis of 2-Morpholin-4-YL-pyrimidin-4-ylamine involves several synthetic routes and reaction conditions. One common method is the Suzuki cross-coupling methodology, which is employed to prepare substituted pyrimidines . This method typically involves the use of palladium catalysts and boronic acids as reagents. Another approach involves the thermal cyclocondensation of aniline derivatives with morpholine, followed by further functionalization to obtain the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Morpholin-4-YL-pyrimidin-4-ylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

2-Morpholin-4-YL-pyrimidin-4-ylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the expression of certain inflammatory mediators . Additionally, it has shown promise as an inhibitor of DNA-dependent protein kinase, making it a potential candidate for cancer therapy . In industry, it is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-Morpholin-4-YL-pyrimidin-4-ylamine can be compared with other pyrimidine-based compounds such as pyrazolo[3,4-d]pyrimidine and quinazoline derivatives . While these compounds share a similar pyrimidine core, their biological activities and mechanisms of action can differ significantly. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their anticancer properties through the inhibition of cyclin-dependent kinases (CDKs), whereas quinazoline derivatives are often used as epidermal growth factor receptor (EGFR) inhibitors . The unique combination of the morpholine ring and pyrimidine core in this compound contributes to its distinct chemical and biological properties.

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Quinazoline
  • Pyrido[2,3-d]pyrimidine
  • Furo[2,3-d]pyrimidine

Properties

IUPAC Name

2-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXYFGOHDJZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603862
Record name 2-(Morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18215-94-6
Record name 2-(Morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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